molecular formula C19H24N2O B2550769 5-(Dibenzylamino)pentanamide CAS No. 137089-43-1

5-(Dibenzylamino)pentanamide

Cat. No.: B2550769
CAS No.: 137089-43-1
M. Wt: 296.414
InChI Key: OEOFHYIWCSYXAP-UHFFFAOYSA-N
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Description

5-(Dibenzylamino)pentanamide: is an organic compound with the molecular formula C19H24N2O It is a substituted amide, where the amide nitrogen is bonded to two benzyl groups and a pentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-(Dibenzylamino)pentanamide typically involves the reaction of dibenzylamine with pentanoyl chloride . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C5H11COCl+(C6H5CH2)2NHC5H11CONH(C6H5CH2)2+HCl\text{C5H11COCl} + \text{(C6H5CH2)2NH} \rightarrow \text{C5H11CONH(C6H5CH2)2} + \text{HCl} C5H11COCl+(C6H5CH2)2NH→C5H11CONH(C6H5CH2)2+HCl

Industrial Production Methods:

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the reaction can be optimized by controlling the temperature, pressure, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(Dibenzylamino)pentanamide can undergo oxidation reactions, particularly at the benzyl groups. Common oxidizing agents include and .

    Reduction: The compound can be reduced using agents such as or , which can reduce the amide group to an amine.

    Substitution: The benzyl groups can be substituted with other functional groups using reagents like or in the presence of a base.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of sodium hydride.

Major Products:

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of 5-(dibenzylamino)pentylamine.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry:

5-(Dibenzylamino)pentanamide is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of amide bond formation and cleavage.

Biology:

In biological research, this compound is used to study the interactions of amides with proteins and enzymes. It serves as a model compound for understanding the behavior of amide-containing biomolecules.

Medicine:

The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. Its structure allows for modifications that can enhance its binding affinity and selectivity.

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also explored for its potential use in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Dibenzylamino)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or activation of their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

    Pentanamide: A simpler amide with a similar backbone but without the dibenzyl groups.

    N,N-Dibenzylamine: Lacks the amide functionality but contains the dibenzyl groups.

    Benzamide: Contains a benzyl group attached to the amide nitrogen but lacks the pentanamide chain.

Uniqueness:

5-(Dibenzylamino)pentanamide is unique due to the presence of both the dibenzyl groups and the pentanamide chain. This combination imparts specific chemical properties, such as increased hydrophobicity and the ability to form multiple hydrogen bonds. These properties make it a valuable compound for various applications in research and industry.

Biological Activity

5-(Dibenzylamino)pentanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.

This compound, with the chemical formula C19_{19}H24_{24}N2_2O, features a dibenzylamino group attached to a pentanamide structure. This unique configuration contributes to its biological properties, which include antimicrobial activity and potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, suggesting that this compound may possess comparable antimicrobial properties.
  • Eicosanoid Pathway Modulation : The compound may influence eicosanoid production pathways, which are critical in inflammatory responses and various diseases such as diabetes and cancer. Inhibitors of delta-5-desaturase, a key enzyme in the eicosanoid synthesis pathway, have been linked to therapeutic effects in inflammatory conditions .
  • Potential as an Antibiotic Potentiator : Studies have indicated that derivatives of compounds similar to this compound can enhance the efficacy of existing antibiotics by altering membrane permeability and inhibiting efflux pumps in bacteria .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various dibenzylamine derivatives against Escherichia coli. The results demonstrated that modifications to the amide structure significantly influenced the compounds' ability to potentiate antibiotic activity. For instance, certain derivatives exhibited up to a 128-fold increase in potency against E. coli when combined with clarithromycin .

CompoundMIC Reduction (fold)Activity Type
This compoundTBDAntimicrobial
Compound A128Antibiotic Potentiator
Compound B512Antibiotic Potentiator

Eicosanoid Inhibition

In another study focusing on the modulation of eicosanoid pathways, it was found that compounds inhibiting delta-5-desaturase could effectively reduce inflammatory markers associated with chronic diseases. The implications for this compound suggest potential applications in treating conditions like asthma and arthritis by modulating inflammatory responses .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Membrane Interaction : The compound may interact with bacterial membranes, increasing permeability and allowing for enhanced uptake of antibiotics.
  • Enzyme Inhibition : By inhibiting key metabolic enzymes involved in eicosanoid synthesis, it could reduce the production of inflammatory mediators.

Properties

IUPAC Name

5-(dibenzylamino)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c20-19(22)13-7-8-14-21(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOFHYIWCSYXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCCCC(=O)N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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